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Compound of Interest

Compound Name: 4-Phenylbut-3-yn-1-ol

Cat. No.: B158452 Get Quote

An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol and Its Isomers

This technical guide provides a comprehensive overview of 4-phenylbut-3-yn-1-ol, including

its structural formula, physicochemical properties, and key isomers. It is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

4-Phenylbut-3-yn-1-ol: Core Compound
4-Phenylbut-3-yn-1-ol is an organic compound featuring a phenyl group, a butynol backbone,

and a primary alcohol functional group. Its structure consists of a four-carbon chain with a

hydroxyl group at position 1 and a phenyl-substituted triple bond at position 3.

Structural Formula:

Chemical Identifiers:

IUPAC Name: 4-phenylbut-3-yn-1-ol[1]

Molecular Formula: C₁₀H₁₀O[1][2][3][4]

CAS Number: 10229-11-5[1][2][4]

Molecular Weight: 146.19 g/mol [1][2]
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Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-phenylbut-3-yn-1-ol.

Property Value Reference

Appearance Colorless to light yellow liquid [4]

Boiling Point 147 °C [4]

Density 1.0764 g/cm³ (at 18 °C) [4]

pKa 14.31 ± 0.10 (Predicted) [4]

XLogP3 1.9 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 20.2 Å² [1][2]

Safety and Handling
4-Phenylbut-3-yn-1-ol is associated with the following GHS hazard statements:

H302: Harmful if swallowed[1][4]

H315: Causes skin irritation[1][4]

H319: Causes serious eye irritation[1][4]

H335: May cause respiratory irritation[4]

Standard personal protective equipment, including eye shields and gloves, should be used

when handling this compound.[5] It should be stored at room temperature.[4]

Isomers of 4-Phenylbut-3-yn-1-ol
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The molecular formula C₁₀H₁₀O allows for numerous structural and stereoisomers. This section

details the most relevant isomers, categorized by the type of isomerism.

Positional Isomers (Alkynes)
Positional isomers of 4-phenylbut-3-yn-1-ol involve different locations of the hydroxyl group on

the butyne chain.

4-Phenyl-3-butyn-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.

CAS Number: 5876-76-6[5]

Density: 1.005 g/mL at 25 °C[5]

Refractive Index: n20/D 1.5667[5]

1-Phenyl-3-butyn-1-ol: A secondary alcohol where the phenyl group and hydroxyl group are

on the first carbon. This compound is a homopropargylic alcohol.[6]

Functional Isomers (Alkenes)
Replacing the triple bond with a double bond yields alkene isomers, which can also exist as

geometric isomers (E/Z).

4-Phenyl-3-buten-1-ol:

CAS Number: 937-58-6[7]

Molecular Formula: C₁₀H₁₂O[7]

Molecular Weight: 148.205 g/mol [7]

Melting Point: 36 °C[7]

Boiling Point: 99-101 °C (12 mmHg)[7]

This compound exists as two stereoisomers:

(E)-4-phenyl-but-3-en-1-ol (CAS: 770-36-5)[8]
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(Z)-4-phenyl-but-3-en-1-ol (CAS: 20047-19-2)[9]

1-Phenyl-3-buten-1-ol: A chiral secondary alcohol also known as α-allylbenzyl alcohol.[6]

CAS Number: 936-58-3

Molecular Formula: C₁₀H₁₂O[10]

Molecular Weight: 148.20 g/mol [10]

It serves as an intermediate in the chemical industry and finds use in fragrance production.

[6]

Isomer Relationship Diagram
The following diagram illustrates the structural relationships between 4-phenylbut-3-yn-1-ol
and its primary isomers based on the carbon skeleton and functional groups.
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Caption: Structural relationships between 4-phenylbut-3-yn-1-ol and its key isomers.

Experimental Protocols: Synthesis
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While specific, detailed protocols for 4-phenylbut-3-yn-1-ol are not readily available in the

provided search results, synthetic routes for closely related compounds offer valuable insight.

Synthesis of 4-Phenyl-3-butyn-1-ol (General Route)
A common method for synthesizing phenylalkynols is the Sonogashira coupling reaction. The

synthesis for 4-phenyl-3-butyn-1-ol can be achieved by coupling an aryl halide (iodobenzene)

with a terminal alkyne (3-butyn-1-ol).[4]

Reaction Scheme: Iodobenzene + 3-Butyn-1-ol → 4-Phenyl-3-butyn-1-ol

Workflow:
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Caption: General workflow for Sonogashira coupling to synthesize 4-phenyl-3-butyn-1-ol.
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Experimental Protocol: Synthesis of (E)-4-Phenyl-3-
buten-2-ol
This protocol details the reduction of an α,β-unsaturated ketone to its corresponding allylic

alcohol, an isomer of the target compound.[11]

Objective: To synthesize 4-phenyl-3-buten-2-ol by reducing (E)-4-phenyl-3-buten-2-one.

Materials:

(E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol)

Absolute ethanol (100 mL)

Sodium borohydride (2.59 g, 68.5 mmol)

Deionized water

Concentrated hydrochloric acid

Procedure:

A 500-mL three-necked, round-bottomed flask is flame-dried and placed under a nitrogen

atmosphere.

(E)-4-phenyl-3-buten-2-one and absolute ethanol are added to the flask and stirred at room

temperature for 15 minutes until the solid dissolves.

The flask is cooled to 4 °C in an ice-water bath.

Sodium borohydride is added in one portion. The reaction mixture is maintained at this

temperature for 15 minutes.

The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm

to room temperature.

The flask is re-cooled to 4 °C, and 30 mL of deionized water is added dropwise.
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A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is added

dropwise.

The ice-water bath is removed, and the reaction is stirred for 30 minutes.

The product is extracted, dried, and purified via column chromatography to yield pure 4-

phenyl-3-buten-2-ol.[11]

Potential Applications
While direct applications of 4-phenylbut-3-yn-1-ol are not extensively documented in the initial

search, its structural motifs are of interest in medicinal chemistry and materials science.

Phenylalkyne structures are versatile building blocks in organic synthesis. Related compounds,

such as those containing a benzothiazole moiety derived from similar phenylbutenone

structures, have shown potential as antiproliferative agents against cancer cells.[12] The chiral

alcohol 1-phenyl-3-buten-1-ol is noted for its use in the fragrance industry and as a synthetic

intermediate.[6] Further research may explore the biological activities and material properties of

4-phenylbut-3-yn-1-ol and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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